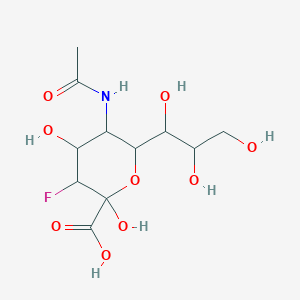

N-Acetyl-3-fluoro-neuraminic acid

Description

Properties

IUPAC Name |

5-acetamido-3-fluoro-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO9/c1-3(15)13-5-7(18)9(12)11(21,10(19)20)22-8(5)6(17)4(16)2-14/h4-9,14,16-18,21H,2H2,1H3,(H,13,15)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJLGESFXXDPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1C(C(CO)O)O)(C(=O)O)O)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Acetyl 3 Fluoro Neuraminic Acid and Its Derivatives

Chemical Synthesis Approaches

The de novo chemical synthesis of N-Acetyl-3-fluoro-neuraminic acid (3-F-Neu5Ac) is a complex undertaking that requires precise control over stereochemistry and the use of sophisticated protection-deprotection strategies. Researchers have developed various routes, often starting from carbohydrate precursors, to install the fluorine atom at the C-3 position and build the full sialic acid scaffold.

Fluorination of Glycals and Related Precursors

A primary strategy for introducing fluorine at the C-3 position involves the electrophilic fluorination of sialic acid glycals or their precursors. Glycals are unsaturated carbohydrates that provide a reactive double bond for the addition of fluorine.

One established method involves the addition of fluorine (F₂) or acetyl hypofluorite (B1221730) to a protected glycal precursor, methyl 5-acetamideo-2,6-anhydro-4,7,8,9-tetra-O-acetyl-2,3,5-trideoxy-D-glycero-D-galacto-non-2-enopyranosonate. jst.go.jptandfonline.com The reaction with F₂ in acetic acid yields a mixture of difluorinated and monofluorinated products. jst.go.jp Alternatively, using acetyl hypofluorite in acetic acid primarily yields the desired 3-fluoro derivatives. jst.go.jptandfonline.com

Another widely used fluorinating agent is Selectfluor. nih.govacs.org This reagent can be used for the electrophilic fluorination of sialic acid glycals in a solvent mixture like DMF and water. nih.govru.nl This approach is often followed by hydrolysis of ester groups to yield the final 3-fluorosialic acid derivatives. nih.govacs.org For instance, starting from a sialic acid glycal, treatment with Selectfluor, followed by ester hydrolysis, affords the target compound. nih.gov

Table 1: Comparison of Glycal Fluorination Methods

| Fluorinating Agent | Precursor | Key Outcome | Reference |

|---|---|---|---|

| Fluorine (F₂) | Protected Sialic Acid Glycal | Yields a mixture of di- and mono-fluorinated products. | jst.go.jp |

| Acetyl Hypofluorite | Protected Sialic Acid Glycal | Primarily gives the desired 3-fluoro derivatives. | jst.go.jptandfonline.com |

| Selectfluor | Sialic Acid Glycal | Effective for electrophilic fluorination, yielding axial-fluorides as major products. | nih.govacs.orgru.nl |

Multi-step Chemical Routes and Derivative Synthesis

The synthesis of this compound and its derivatives often involves multi-step sequences to construct the complex molecule and introduce modifications at various positions. These routes provide access to a range of analogues for structure-activity relationship studies. acs.org

For example, derivatives modified at the C-5, C-8, and C-9 positions have been synthesized to probe their biological activity. acs.org The synthesis of C-5 modified analogues can start from a thioglycoside precursor, which is converted to a glycal. This glycal then undergoes electrophilic fluorination. ru.nl The synthesis of C-8 and C-9 derivatives can also begin from a sialic acid glycal, which is first modified at the glycerol (B35011) side chain (e.g., through Malaprade oxidation followed by reduction or C-9 tosylation and azidation) before the fluorination step. nih.govacs.org

Furthermore, the synthesis of biologically important conjugates, such as cytidine (B196190) monophosphate (CMP)-3-F-Sia bearing a fluorescent tag, has been described in detail. nih.gov These complex syntheses underscore the versatility of chemical routes in producing a variety of probes based on the 3-F-Neu5Ac scaffold.

Stereoselective Chemical Synthesis Strategies

Controlling the stereochemistry during synthesis is critical, particularly at the anomeric center (C-2) and the newly formed stereocenter at C-3. The fluorination of glycals often results in the formation of the desired stereoisomer with the fluorine atom in an axial orientation. nih.gov

A practical method for the stereoselective construction of 3-fluorinated sialosides has been developed. nih.gov This strategy is based on the stereoselective formation of an anomeric O-trimethylsilyl ether, which then undergoes nucleophilic attack by a halide, such as an allyl halide. nih.gov This approach provides a reliable way to create the desired α-glycosidic linkage found in many biologically active sialosides. The introduction of a trans-fused oxazolidinone ring on a sialosyl donor has also been shown to enhance reactivity and stereoselectivity in glycosylation reactions, favoring the synthesis of α-sialosides. researchgate.net

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods combine the efficiency and selectivity of enzymatic catalysis with the practicality of chemical synthesis. This approach has proven highly effective for producing this compound and its derivatives, often with fewer steps and higher yields compared to purely chemical routes. nih.govacs.org

Sialic Acid Aldolase Catalyzed Reactions with Fluoropyruvate

The key enzyme in the chemoenzymatic synthesis of 3-F-Neu5Ac is N-acetylneuraminate lyase (NAL), also known as sialic acid aldolase. nih.govnih.gov This enzyme catalyzes the reversible aldol (B89426) condensation between an N-acetylmannosamine (ManNAc) derivative and pyruvate (B1213749). nih.govnih.gov

Table 2: Chemoenzymatic Synthesis of 3-Fluorosialic Acid Derivatives

| Enzyme | Substrate 1 | Substrate 2 | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| N-acetylneuraminate lyase (NAL) | N-acyl-D-mannosamine derivatives | Sodium fluoropyruvate | 3-Fluorosialic acid derivatives | High stereoselectivity; often avoids protecting groups. | nih.govacs.org |

The introduction of fluorine into sialic acids, particularly at the C-3 position to create this compound (Neu5Ac3F), has garnered significant interest in glycobiology and medicinal chemistry. This modification can profoundly influence the biological activity and metabolic stability of sialylated glycoconjugates. The synthesis of Neu5Ac3F and its derivatives often employs chemoenzymatic strategies that leverage the substrate promiscuity of certain enzymes for efficient and stereoselective transformations.

Kinetic and Thermodynamic Control in Chemoenzymatic Epimerization

A key step in the synthesis of this compound is the aldol condensation between N-acetyl-D-mannosamine (ManNAc) and β-fluoropyruvic acid, catalyzed by N-acetylneuraminate lyase (NAL). nih.govresearchgate.net This enzymatic reaction can lead to the formation of two epimers at the C-3 position, 3-axial-fluoro (3Feq-Neu5Ac) and 3-equatorial-fluoro (3Fax-Neu5Ac). The ratio of these epimers can be influenced by kinetic and thermodynamic parameters.

Research has shown that the initial product ratio is under kinetic control, while the final equilibrium ratio is governed by thermodynamics. For instance, the NAL from Escherichia coli has been observed to initially favor the formation of the equatorial epimer. However, given the reversibility of the aldol reaction, a thermodynamically more stable epimer may become predominant over time. The precise control over the formation of a single epimer remains a challenge and is an active area of research. The separation of these epimers can often be achieved through chromatographic techniques. researchgate.net

Coupled Enzymatic Reaction Systems for Stereoselective Fluorine Installation

To enhance the efficiency and stereoselectivity of fluorinated sialic acid synthesis, coupled enzymatic reaction systems have been developed. These systems can involve multiple enzymes that work in concert to produce the desired product from simpler, often less expensive starting materials.

One such system involves a one-pot, three-enzyme approach for the synthesis of sialosides containing modified sialic acids. nih.gov This can be adapted for the synthesis of fluorinated analogues. For example, a system could be designed where an epimerase first converts a readily available precursor to the necessary mannosamine (B8667444) derivative, which then serves as a substrate for NAL in the presence of a fluorinated pyruvate source. This is followed by the action of a sialyltransferase to directly generate the fluorinated sialoside. This approach avoids the isolation of potentially unstable intermediates and can drive the reaction towards the desired product by continuous removal of the intermediate. nih.gov

Another strategy involves the use of engineered enzymes to achieve stereoselective fluorine installation. While direct enzymatic fluorination at the C-3 position of Neu5Ac is not a standard biological reaction, enzymes can be engineered to accept fluorinated substrates and catalyze subsequent reactions with high stereospecificity.

Substrate Specificity and Enzyme Engineering for Enhanced Synthesis

The success of chemoenzymatic synthesis of Neu5Ac3F and its derivatives heavily relies on the substrate specificity of the enzymes employed, primarily NAL and sialyltransferases. Studies have shown that many of these enzymes exhibit a degree of promiscuity, accepting substrates with modifications at various positions. scispace.comnih.gov

For instance, N-acetylneuraminate lyase has been shown to accept various N-acyl modified mannosamines as substrates, allowing for the synthesis of a range of C-5 modified 3-fluorosialic acids. ru.nl However, the efficiency of the enzymatic conversion can vary significantly depending on the nature of the modification. This highlights the importance of understanding the structure-activity relationships of these enzymes to predict their utility in synthetic schemes.

To overcome limitations in substrate specificity and improve reaction yields, enzyme engineering has emerged as a powerful tool. Techniques such as site-directed mutagenesis can be used to alter the active site of an enzyme to better accommodate a non-natural substrate, such as a fluorinated mannosamine derivative. For example, the rate-limiting enzyme in a biosynthetic pathway for N-acetyl-D-neuraminic acid was identified and its expression increased, leading to a significant boost in production. nih.gov Similar principles can be applied to enhance the synthesis of fluorinated analogues.

| Enzyme | Substrate(s) | Product(s) | Key Findings |

| N-Acetylneuraminate Lyase (NAL) | N-acetyl-D-mannosamine, β-fluoropyruvic acid | 3-fluoro-N-acetyl-neuraminic acid | Catalyzes the key aldol condensation to introduce the fluorine atom at the C-3 position. nih.govresearchgate.net |

| Sialyltransferases (e.g., PmST1, ST3Gal1) | CMP-activated fluorinated sialic acid, acceptor glycans | α2,3- or α2,6-linked fluorinated sialosides | Exhibit promiscuity, allowing the transfer of fluorinated sialic acids to various acceptor molecules. nih.govnih.gov |

Synthesis of this compound Containing Glycosides and Oligosaccharides

The biological functions of sialic acids are manifested when they are incorporated into complex glycans, such as glycosides and oligosaccharides. Therefore, the synthesis of these larger structures containing Neu5Ac3F is crucial for studying their biological roles.

Strategies for α2,3-Linked Fluorinated Sialosides

The α2,3-linkage is a common glycosidic bond for sialic acids in many biologically important glycoconjugates. The synthesis of α2,3-linked fluorinated sialosides is typically achieved using sialyltransferases that are specific for this linkage, such as ST3GalI or the promiscuous Pasteurella multocida sialyltransferase 1 (PmST1). nih.govnih.gov

The general strategy involves the enzymatic transfer of a CMP-activated 3-fluoro-sialic acid donor to an appropriate acceptor molecule, often a galactose-terminated glycan. The efficiency of this transfer depends on the ability of the sialyltransferase to recognize and process the fluorinated donor. Studies have shown that some sialyltransferases can effectively utilize CMP-3F-Neu5Ac to synthesize α2,3-linked sialosides. researchgate.net For instance, interferon α-2b has been successfully glyco-engineered with an α-2,3-linked 7-fluorosialic acid using ST3Gal1. nih.gov

Methodologies for α2,6-Linked Fluorinated Sialosides

Similar to their α2,3-linked counterparts, α2,6-linked sialosides play critical roles in cellular recognition and signaling. The synthesis of α2,6-linked fluorinated sialosides relies on the use of α2,6-sialyltransferases, such as ST6GalI.

The chemoenzymatic approach remains the method of choice. A CMP-activated 3-fluoro-sialic acid is presented to an acceptor glycan in the presence of an α2,6-sialyltransferase. The substrate specificity of these enzymes for fluorinated donors is a key consideration. While some sialyltransferases show broad substrate tolerance, others may be more selective. plos.orguu.nl The successful synthesis of α2,6-linked sialosides containing 7-N-acetyl sialic acid has been demonstrated, suggesting that similar strategies could be applied for 3-fluoro analogues. nih.gov

Assembly of Complex Glycans Incorporating this compound

The construction of more complex glycans containing Neu5Ac3F is a challenging yet essential endeavor for a deeper understanding of their biological implications. The assembly of these molecules often involves a combination of chemical and enzymatic methods.

A common approach is a stepwise enzymatic synthesis where monosaccharide units are sequentially added to a growing glycan chain. This requires a library of glycosyltransferases with well-defined specificities. Alternatively, a convergent strategy can be employed where pre-synthesized fluorinated sialyl-oligosaccharide fragments are ligated to a larger glycan or protein scaffold.

The chemoenzymatic synthesis of complex biantennary N-glycans with core fucosylation and terminal sialylation has been reported, and this methodology can be adapted to incorporate fluorinated sialic acids. nih.gov The process would involve the initial chemical synthesis of a core glycan structure, followed by enzymatic extension and capping with Neu5Ac3F using appropriate sialyltransferases. The resulting complex fluorinated glycans can then be used to create neoglycoproteins for studying protein-carbohydrate interactions and in vivo biodistribution. nih.gov

| Linkage Type | Sialyltransferase Example | Acceptor Substrate Example | Key Considerations |

| α2,3 | ST3Gal1, PmST1 | Lactose, Galβ1-3GalNAc | Enzyme promiscuity towards the fluorinated CMP-sialic acid donor is crucial for efficient transfer. nih.govnih.gov |

| α2,6 | ST6GalI | Lactose, Galβ1-4GlcNAc | Substrate specificity of the enzyme can be a limiting factor. plos.orguu.nl |

Enzymatic Interactions and Mechanistic Studies

Interactions with Sialidases (Neuraminidases)

Sialidases, also known as neuraminidases, are a broad class of enzymes that cleave terminal sialic acid residues from glycoconjugates. nih.gov The inhibition of these enzymes is a critical therapeutic strategy, particularly in virology. dovepress.com N-Acetyl-3-fluoro-neuraminic acid has been identified as an effective inhibitor of various sialidases. acs.orgnih.gov

Viral neuraminidases, particularly those from the influenza virus, are crucial for the release of new virus particles from infected host cells. wikipedia.org They function by cleaving sialic acid residues from the host cell surface, to which newly formed virions remain attached via their hemagglutinin proteins. wikipedia.org Inhibition of this enzyme prevents viral propagation and is a primary target for antiviral drugs. dovepress.commdpi.com

This compound acts as a competitive inhibitor of viral sialidases. acs.orgnih.gov Its mechanism of action is rooted in its structural similarity to the natural substrate, N-acetylneuraminic acid. Sialidase-catalyzed hydrolysis proceeds through an oxocarbenium ion-like transition state. Inhibitors often function by mimicking this high-energy intermediate. nih.govacs.org The introduction of a highly electronegative fluorine atom at the C-3 position destabilizes the formation of this positively charged transition state during the enzymatic reaction. By binding to the active site, this compound competes with the natural substrate but prevents the catalytic cycle from progressing efficiently, leading to potent inhibition of the enzyme.

Similar to its viral counterparts, this compound functions as a competitive inhibitor of bacterial sialidases. acs.orgnih.gov These enzymes are important virulence factors in many pathogenic bacteria, playing roles in nutrition acquisition and biofilm formation. Studies on sialic acid derivatives have shown that modifications can lead to selective inhibition. For instance, introducing hydrophobic groups at certain positions can enhance binding to bacterial sialidases by interacting with specific loop regions in the enzyme's active site. beilstein-journals.org

While the precise interactions of the 3-fluoro derivative are specific to the enzyme from each bacterial species, the fundamental mechanism remains competitive inhibition. The inhibitor occupies the active site, preventing the binding and cleavage of natural sialylated substrates. Research on related compounds, such as 3-fluorosialic acid derivatives with modified C-5 amides, has demonstrated that both electronic and steric factors influence inhibitory potency against bacterial sialylation, underscoring the nuanced nature of these interactions. nih.gov

Mammals express four main sialidase isoenzymes—Neu1, Neu2, Neu3, and Neu4—each with distinct subcellular locations, substrate specificities, and physiological roles. nih.gov They are involved in regulating a wide range of cellular processes, and their dysregulation is linked to various diseases. nih.govdovepress.com

Neu1 is primarily located in lysosomes and is involved in the catabolism of sialylated glycans. nih.gov

Neu2 is a cytosolic enzyme. nih.gov

Neu3 is a plasma membrane-associated sialidase that shows specificity for gangliosides. nih.govnih.gov

Neu4 is found in lysosomes or mitochondria. nih.gov

While direct, extensive studies on the interaction of this compound with each individual isoenzyme are limited, general sialidase inhibitors like 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA) are known to inhibit their activity. nih.govnih.gov Given its nature as a substrate analogue, this compound is expected to act as a competitive inhibitor for these mammalian sialidases. The specific inhibitory constants (Ki) would likely vary among the isoenzymes due to differences in their active site architecture. For example, studies on human lung microvascular endothelial cells have shown they express catalytically active NEU1 and NEU3, which can be inhibited by sialic acid analogues. nih.gov

| Isoenzyme | Primary Location | Key Functions & Characteristics | Source |

|---|---|---|---|

| Neu1 | Lysosomes, Plasma Membrane | Metabolism of sialylated glycans; associates with protective protein/cathepsin A (PPCA). | nih.govnih.gov |

| Neu2 | Cytosol | Often has the lowest expression levels in human tissues. The 3D structure is known and used for homology modeling of other isoenzymes. | nih.gov |

| Neu3 | Plasma Membrane | Primarily acts on gangliosides; involved in cell signaling. | nih.govnih.gov |

| Neu4 | Lysosomes, Mitochondria, Endoplasmic Reticulum | Involved in lysosomal and mitochondrial functions. | nih.gov |

Mechanism-based inactivators are a class of inhibitors that are transformed by the target enzyme into a reactive species, which then forms a covalent, irreversible bond with the enzyme. While this compound is primarily described as a competitive inhibitor, related compounds such as 2,3-difluoro-N-acetylneuraminic acid derivatives have been developed as mechanism-based sialidase inhibitors. nih.govacs.org These difluorinated compounds, upon enzymatic processing, can form a highly reactive intermediate that permanently deactivates the enzyme. It is crucial to distinguish that this compound, the monofluorinated compound, functions as a reversible, competitive inhibitor rather than a mechanism-based inactivator.

The introduction of fluorine into carbohydrates is a common strategy for studying glycan-protein interactions and developing therapeutic agents. acs.org The fluorine atom at the C-3 position of N-acetylneuraminic acid has a significant electronic impact on the molecule, which is the basis for its inhibitory effect.

The C-F bond is highly polarized, and the fluorine atom acts as a powerful electron-withdrawing group. This electronic perturbation reduces the electron density within the pyranose ring and at the anomeric carbon. As the enzymatic cleavage of the glycosidic bond by sialidase proceeds through a transition state with significant positive charge development (an oxocarbenium ion), the presence of the electron-withdrawing fluorine atom at C-3 destabilizes this transition state. This destabilization increases the activation energy required for catalysis, thereby reducing the efficiency of substrate cleavage and leading to inhibition. Interestingly, studies on other fluorinated sialic acid derivatives have revealed that increasing the degree of fluorination does not always lead to better inhibition, indicating that a delicate electronic and steric balance is required for optimal binding and inhibitory activity. nih.gov

Interactions with Sialic Acid Aldolase (N-Acetylneuraminic Acid Lyase)

N-Acetylneuraminic acid lyase (NAL), also known as sialic acid aldolase, is an enzyme that catalyzes the reversible cleavage of N-acetylneuraminic acid into N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). nih.govsigmaaldrich.com While the equilibrium of the reaction favors cleavage, the enzyme is often used in the synthesis of sialic acid and its derivatives. nih.gov

This compound has been shown to be an inhibitor of N-acetylneuraminic acid aldolase. nih.govacs.org The compound acts as a substrate analogue, competing with the natural substrate, N-acetylneuraminic acid, for binding to the enzyme's active site. By binding to the active site, it prevents the normal catalytic cleavage from occurring. This inhibitory action highlights the specificity of the enzyme's active site, which can recognize the fluorinated analogue but is impeded in its catalytic function. The enzyme itself can be used to synthesize 3-fluorosialic acids via a reaction between an appropriate mannosamine (B8667444) derivative and fluoropyruvate, demonstrating its tolerance for the fluorinated substrate in the reverse, condensation reaction. nih.gov

| Enzyme | Organism/Class | Type of Interaction | Mechanism | Source |

|---|---|---|---|---|

| Sialidase (Neuraminidase) | Viral | Competitive Inhibition | Acts as a transition-state analogue; the C-3 fluorine destabilizes the oxocarbenium ion-like transition state. | acs.orgnih.gov |

| Sialidase (Neuraminidase) | Bacterial | Competitive Inhibition | Binds to the active site, preventing cleavage of natural substrates. | acs.orgnih.govnih.gov |

| Sialidase Isoenzymes (Neu1-4) | Mammalian | Predicted Competitive Inhibition | Acts as a substrate analogue, similar to other known sialidase inhibitors. | nih.govnih.gov |

| Sialic Acid Aldolase (N-Acetylneuraminic Acid Lyase) | Bacterial/Mammalian | Inhibition | Acts as a substrate analogue, competing with N-acetylneuraminic acid for binding to the active site. | nih.govacs.org |

Substrate Utilization and Kinetic Analysis with Fluoropyruvate

This compound can be synthesized chemoenzymatically through an aldol (B89426) condensation reaction. This reaction is catalyzed by N-acetylneuraminic acid lyase (NAL, EC 4.1.3.3), an enzyme that typically catalyzes the reversible cleavage of Neu5Ac into pyruvate and N-acetyl-D-mannosamine (ManNAc). nih.govnih.gov In the synthetic direction, NAL can catalyze the condensation of an N-acetyl-D-mannosamine derivative with pyruvate.

For the synthesis of the fluorinated analogue, fluoropyruvate is used as the nucleophile donor instead of pyruvate. nih.govacs.org Studies have evaluated the use of fluoropyruvate in reactions catalyzed by NAL variants, demonstrating the enzyme's capacity to accept this modified substrate. acs.org The reaction involves the condensation of fluoropyruvate with ManNAc, affording the 3-fluorosialic acid product. nih.gov This enzymatic approach is valued for its stereoselectivity, a crucial aspect of carbohydrate synthesis.

Stereochemical Outcomes of Aldolase-Catalyzed Condensations

The NAL-catalyzed condensation of fluoropyruvate and ManNAc is stereoselective. nih.govacs.org NAL, a Class I aldolase, operates through a Schiff base intermediate formed between a conserved lysine (B10760008) residue (Lys165 in E. coli NAL) and the ketone of the pyruvate (or fluoropyruvate) substrate. nih.govnih.gov The enzyme's active site architecture then directs the stereospecific attack on the aldehyde of the acceptor molecule, ManNAc. Research into NAL variants has explored the scope, limitations, and stereoselectivity of this reaction, aiming to control the formation of newly generated stereocenters. acs.orgresearchgate.net The synthesis generally yields the desired axial substitution of the fluorine atom at the C-3 position, consistent with the natural configuration of sialic acids. nih.gov

Enzyme-Bound Conformation and Substrate Orientation Studies

Understanding the conformation of substrates within an enzyme's active site is key to deciphering its mechanism. Crystallographic and computational studies of N-acetylneuraminic acid lyase have provided "snapshot" structures of intermediates in the catalytic cycle. nih.govnih.gov These studies reveal how the enzyme binds pyruvate and ManNAc. For the carbon-carbon bond formation to occur, a critical tyrosine residue (Tyr137 in E. coli NAL) acts as a proton donor to the aldehyde oxygen of ManNAc. nih.govnih.gov This protonation is essential for stabilizing the transition state. The orientation of the substrates is precisely controlled by a network of interactions with active site residues. While specific conformational studies of the 3-fluoro analogue within the NAL active site are less common, the general mechanism provides a robust model. The environment within an enzyme's active site can significantly influence the conformation of the sialic acid scaffold, which typically prefers a ²C₅ chair conformation in an aqueous environment. researchgate.net

Interactions with Cytidine (B196190) Monophosphate (CMP)-Sialic Acid Synthetase (CMAS)

Following its synthesis, this compound can enter the metabolic pathway where it is activated for transfer to glycans. This activation step is catalyzed by CMP-sialic acid synthetase (CMAS).

Metabolic Conversion to CMP-N-Acetyl-3-fluoro-neuraminic Acid

CMP-sialic acid synthetase (CMAS, EC 2.7.7.43) is the key enzyme responsible for activating sialic acids for their role in glycosylation. nih.govresearchgate.net The enzyme catalyzes the transfer of cytidine monophosphate (CMP) from a cytidine triphosphate (CTP) donor to the C-2 position of sialic acid, forming CMP-sialic acid and pyrophosphate. nih.govresearchgate.net This reaction is crucial as CMP-sialic acid is the universal donor substrate for all sialyltransferases. researchgate.netnih.gov

Research has shown that CMAS exhibits a degree of substrate promiscuity and can recognize and activate modified sialic acids. nih.govresearchgate.net Specifically, this compound (SiaFNAc) is a substrate for CMAS and is converted into its activated form, CMP-N-Acetyl-3-fluoro-neuraminic acid. nih.gov This metabolic conversion allows the fluorinated analogue to compete with the natural substrate, CMP-Neu5Ac, for subsequent enzymatic reactions.

Table 1: Substrate Specificity of Various CMAS Enzymes This table is a representative summary based on available literature. Specific activities can vary based on experimental conditions.

| Enzyme Source | Neu5Ac | Neu5Gc | KDN | Fluorinated Analogs |

|---|---|---|---|---|

| Neisseria meningitidis | + | + | + | Accepted |

| Homo sapiens | + | - | + | Accepted |

| Streptococcus agalactiae | + | + | - | Not Reported |

| Haemophilus influenzae | + | + | - | Accepted |

| Vibrio cholerae | + | + | - | Not Reported |

(+) Accepted as substrate; (-) Not accepted as substrate.

Role in the Sialic Acid Salvage Pathway

In both mammalian cells and bacteria, salvage pathways exist to recycle and utilize exogenous sialic acids. nih.gov In bacteria like Nontypeable Haemophilus influenzae (NTHi), specialized transporters, such as the tripartite ATP-independent periplasmic (TRAP) transporter system (SiaP), are used to take up host-derived sialic acids. nih.gov Studies have shown that unprotected fluorinated sialic acid inhibitors, like this compound, can be actively taken up by these bacterial transporters. nih.gov Once inside the cell, the analogue enters the metabolic stream, starting with its activation by CMAS. By hijacking this pathway, the fluorinated compound can act as a metabolic inhibitor, disrupting the normal process of lipooligosaccharide (LOS) sialylation, which is a key virulence mechanism for many pathogenic bacteria. nih.gov

Interactions with Sialyltransferases

The final step in the incorporation of sialic acid into glycoconjugates is mediated by sialyltransferases (STs). These enzymes transfer the activated sialic acid from the CMP-sialic acid donor to the terminal positions of glycan chains on proteins and lipids. nih.gov

Research confirms that CMP-N-Acetyl-3-fluoro-neuraminic acid can function as a donor substrate for sialyltransferases. nih.gov There are twenty known human sialyltransferases, which are categorized into four families (ST3Gal, ST6Gal, ST6GalNAc, and ST8Sia) based on the acceptor substrate and the glycosidic linkage they form. nih.gov By acting as a substrate for these enzymes, the fluorinated analogue can be incorporated into cellular glycans. This incorporation can alter the properties of the cell surface and has been used as a strategy to inhibit processes that rely on sialic acid recognition, such as tumor growth and immune evasion. nih.govnih.gov The presence of the C-3 fluoro group can also render the terminal sialic acid resistant to cleavage by sialidases, further modifying the cellular landscape. acs.org

Table 2: Families of Human Sialyltransferases

| Family | Linkage Formed | Typical Acceptor | Role of Fluorinated Substrate |

|---|---|---|---|

| ST3Gal | Neu5Acα2-3Gal | Galactose | Can be incorporated |

| ST6Gal | Neu5Acα2-6Gal | Galactose | Can be incorporated |

| ST6GalNAc | Neu5Acα2-6GalNAc | N-Acetylgalactosamine | Can be incorporated |

Inhibition Mechanisms of Sialyltransferases by Fluorinated Analogues

The inhibitory action of this compound and related fluorinated analogues is not direct but relies on a process of metabolic activation within the cell. acs.orgnih.govresearchgate.net These compounds are designed as metabolic inhibitors that leverage the cell's own enzymatic machinery to be converted into their active, inhibitory form. researchgate.net

The general mechanism proceeds as follows:

Cellular Uptake and Deacetylation : Per-acetylated forms of fluorinated sialic acids, such as the this compound analogue, are taken up by cells, likely through passive diffusion. nih.govresearchgate.net Once inside, intracellular esterases remove the acetyl groups. nih.govresearchgate.net

CMP Activation : In the nucleus, the deacetylated fluorinated sialic acid is recognized by the enzyme CMP-N-acetylneuraminic acid synthetase (CMAS). acs.orgresearchgate.net This enzyme catalyzes the attachment of a cytidine monophosphate (CMP) group, converting the analogue into its corresponding CMP-activated form (e.g., CMP-SiaFAc). acs.orgnih.govresearchgate.net

Competitive Inhibition : The resulting CMP-fluorinated sialic acid is the active inhibitor. acs.orgresearchgate.net It mimics the natural donor substrate for sialyltransferases, CMP-N-acetylneuraminic acid (CMP-Neu5Ac). acs.orgcsuohio.edu The inhibitor then acts as a competitive antagonist, binding to the active site of sialyltransferases (STs) and preventing the transfer of the natural sialic acid to glycan chains. nih.govresearchgate.net

Feedback Inhibition : Beyond competitive inhibition of STs, the accumulation of the CMP-activated analogue can also induce feedback inhibition of the de novo sialic acid biosynthesis pathway, further reducing the cellular pool of sialic acids. nih.govresearchgate.net

Research has shown that modifications to the core structure of this compound can significantly influence inhibitory potency. Specifically, altering the C-5 substituent from the natural N-acetamide to a carbamate (B1207046) has been found to enhance inhibitory activity. acs.orgnih.gov In-silico and experimental studies have revealed that these carbamate-modified analogues are more efficiently processed by CMAS into their active CMP derivatives. acs.orgnih.gov This leads to higher intracellular concentrations of the active inhibitor, resulting in more potent and sustained inhibition of sialylation. acs.orgnih.gov

Specificity and Selectivity of Sialyltransferase Inhibition

The inhibition extends to the various linkages by which sialic acids are attached to glycans. Studies have confirmed that these inhibitors are effective against both α2,3- and α2,6-sialyltransferases, which are responsible for creating the most common sialic acid linkages on cell surface glycoproteins and glycolipids. acs.orgnih.gov

The potency of these inhibitors can be quantified by their half-maximal effective concentration (EC₅₀), which is the concentration required to reduce lectin binding (a proxy for cell-surface sialylation) by 50%. acs.org Studies in murine B16-F10 tumor cells have been conducted to compare the efficacy of various C-5 modified 3-fluoro-sialic acid analogues. It was found that carbamate derivatives were consistently more potent inhibitors than the parent acetamide (B32628) compound for both α2,3- and α2,6-linked sialic acids. acs.orgnih.gov

Table 1: Inhibitor Potency (EC₅₀) of C-5 Modified 3-Fluoro-Sialic Acid Analogues in B16-F10 Cells EC₅₀ values represent the concentration (in µM) causing a 50% decrease in lectin binding specific for each linkage type.

This selectivity and high potency qualify these fluorinated sialic acid analogues as valuable tools for studying the specific biological functions of sialic acids in various physiological and pathological processes. acs.org

Compound Nomenclature

Table 2: List of Mentioned Chemical Compounds

Biological Activity and Glycosylation Modulation Research

Effects on Cellular Sialylation Pathways

3F-NeuAc exerts its influence by being processed through the sialic acid biosynthetic pathway. Once inside the cell, it is converted to its corresponding CMP-sialic acid analog, CMP-3F-NeuAc. This analog then acts as a competitive inhibitor of sialyltransferases, the enzymes responsible for transferring sialic acid from CMP-sialic acid to acceptor glycans. nih.gov This inhibition leads to a global reduction in cellular sialylation.

Alteration of Cell Surface Glycosylation Patterns

Treatment of cells with 3F-NeuAc leads to a significant decrease in the expression of sialylated glycans on the cell surface. This has been demonstrated in various cell types, including cancer cells and peripheral blood leukocytes. researchgate.net For instance, in Jurkat cells, a human T-lymphocyte cell line, treatment with a peracetylated form of 3F-NeuAc resulted in a dose-dependent reduction of cell surface sialylation by up to 80%. nih.gov This alteration is often detected by changes in the binding of sialic acid-specific lectins, such as Sambucus nigra agglutinin (SNA), which recognizes α-2,6-linked sialic acids. researchgate.net The reduction in sialylation can also unmask underlying galactose residues, leading to increased binding of peanut agglutinin (PNA). researchgate.net

The table below summarizes the effects of 3F-NeuAc on cell surface glycosylation patterns in different cell lines.

| Cell Line | Treatment | Observed Effect on Sialylation | Reference |

| Jurkat | Peracetylated 3F-NeuAc | Dose-dependent decrease in cell surface sialylation (up to 80%) | nih.gov |

| B cells (in vivo) | Single intravenous dose of 3F-NeuAc | Significant decrease in SNA staining and increase in PNA staining | researchgate.net |

| Granulocytes (in vivo) | Continuous dosing of 3F-NeuAc | Decrease in E-selectin staining | researchgate.net |

| HL-60 | P-3FAX-Neu5Ac | Abolished expression of SLex | rndsystems.com |

| MM1S | 3Fax-Neu5Ac (300 μM, 7 days) | Reduced sialylation on HECA-452 | medchemexpress.com |

Modulation of Cell-Cell and Cell-Pathogen Interactions

The sialic acid-rich glycocalyx plays a critical role in mediating interactions between cells and between cells and pathogens. nih.govnih.gov By altering cell surface sialylation, 3F-NeuAc can modulate these interactions, which has significant implications for various physiological and pathological processes.

Influence on Bacterial Sialylation and Evasion Mechanisms

Some pathogenic bacteria can utilize host-derived sialic acid to decorate their own surfaces, a process known as molecular mimicry. nih.gov This allows the bacteria to evade the host immune system. While direct studies on the effect of 3F-NeuAc on bacterial sialylation are limited, its ability to reduce the availability of host sialic acids could potentially interfere with these evasion mechanisms. Bacteria have evolved transporters to capture sialic acid from their environment, and a reduction in host cell surface sialic acids could limit this source. wikipedia.org

Research on Viral Attachment and Replication Inhibition

Sialic acids serve as receptors for many viruses, including influenza viruses. wikipedia.org The attachment of viral hemagglutinin to cell surface sialic acids is a critical first step in the infection process. nih.gov Research on neuraminidase inhibitors, which prevent the release of new virus particles from infected cells, has shown that sialic acid analogs can be effective antiviral agents. bohrium.comnih.govnih.gov

Effects on Cellular Adhesion and Migration

Cell surface sialylation plays a crucial role in cell adhesion and migration, processes that are fundamental to development, immune responses, and cancer metastasis. The presence of negatively charged sialic acids can modulate cell-cell repulsion and adhesion to the extracellular matrix. nih.gov

Research has demonstrated that treatment with a peracetylated form of 3F-NeuAc (P-3FAX-Neu5Ac) significantly impairs the adhesive and migratory capabilities of cancer cells. It has been shown to reduce the expression of sialyl Lewis X (SLex), a sialylated glycan that is a key ligand for selectins, a family of adhesion molecules involved in inflammation and cancer metastasis. rndsystems.commedchemexpress.com In multiple myeloma cells, 3Fax-Neu5Ac was found to reduce interactions with E-selectin, MADCAM1, and VCAM1, suggesting that reduced sialylation impairs the ability of these cells to adhere to the bone marrow microenvironment. nih.gov

The table below summarizes the effects of 3F-NeuAc on cellular adhesion and migration.

| Cell Type | Compound | Effect on Adhesion/Migration | Mechanism | Reference |

| Cancer cells | P-3FAX-Neu5Ac | Impaired adhesive and migratory capabilities | Inhibition of sialylation | |

| HL-60 cells | P-3FAX-Neu5Ac | Reduced E-selectin and P-selectin binding | Abolished expression of SLex | rndsystems.com |

| Multiple Myeloma (MM1S) cells | 3Fax-Neu5Ac | Reduced interaction with E-selectin, MADCAM1, and VCAM1 | Altered post-translational modification of α4 integrin | nih.gov |

| B16F10 cells | 2,4,7,8,9-Penta-O-acetyl-N-acetyl-3-fluoro-b-d-neuraminic acid methyl ester | Impaired adhesion and migration | Reduction of sialic acid | nih.gov |

Modulation of Glycoprotein (B1211001) Functionality

The introduction of modified monosaccharides into the glycan structures of glycoproteins represents a sophisticated strategy to modulate their biological functions. Among these, the use of fluorinated analogs of sialic acid, such as N-Acetyl-3-fluoro-neuraminic acid, has garnered significant interest for its potential to fine-tune the physicochemical and pharmacological properties of therapeutic proteins. This section explores the impact of this specific modification on antibody glycoforms and the broader implications for glycoprotein pharmacokinetics.

Impact on Antibody Glycoform Properties (e.g., Binding Avidity)

The terminal sialylation of antibody Fc N-glycans is a critical quality attribute that can influence the bioactivity and effector functions of monoclonal antibodies. nih.gov Research into the effects of incorporating fluorinated sialic acids has sought to understand how these modifications alter antibody-antigen interactions.

A key study investigated the impact of incorporating an axially-oriented 3-fluoro-N-acetylneuraminic acid (3Fₐₓ-Neu5Ac) into the complex-type biantennary glycan of a rituximab (B1143277) antibody glycoform, linked via an α-2,6-bond. The findings indicated that the presence of this fluorinated sialic acid did not significantly alter the binding avidity of the antibody to its target compared to the non-fluorinated parent glycoform. acs.org This suggests that the introduction of a fluorine atom at the C-3 position of sialic acid is well-tolerated in terms of maintaining the antigen-binding capacity of the antibody.

| Antibody Glycoform | Modification | Impact on Binding Avidity | Reference |

| Rituximab | Sialylated complex-type biantennary glycan with terminal α-2,6-linked 3Fₐₓ-Neu5Ac | Similar binding avidity to the parent glycoform | acs.org |

This finding is significant as it opens up the possibility of engineering antibody glycoforms with enhanced stability or other desirable properties conferred by fluorination, without compromising their primary function of antigen recognition. The stability of the sialosides containing 3Fₐₓ-Neu5Ac against sialidase catalysis underscores the potential for developing therapeutic glycoproteins with improved characteristics. acs.org

Implications for Glycoprotein Pharmacokinetic Research (General)

The pharmacokinetic profile of a glycoprotein, particularly its circulatory half-life, is heavily influenced by the composition of its glycans. Sialic acids play a crucial role in this regard, as their removal by sialidases exposes underlying galactose residues, which can lead to rapid clearance of the glycoprotein from circulation via lectin receptors in the liver. nih.govresearchgate.net Consequently, strategies to protect or enhance sialylation are of great interest in the development of therapeutic glycoproteins with improved pharmacokinetic properties.

The incorporation of fluorinated sialic acids is a promising approach to extend the half-life of glycoproteins. Fluorination at certain positions of the sialic acid molecule can render the glycosidic linkage resistant to cleavage by sialidases. nih.gov For instance, research on 7-fluoro-sialic acid has demonstrated that its incorporation into the N-glycans of α1-antitrypsin, a therapeutic glycoprotein, leads to a significant enhancement of its circulatory half-life in a murine model. nih.govresearchgate.net This increased stability is attributed to the high resistance of the 7-fluorosialosides to cleavage by GH33 sialidases. nih.gov

While direct pharmacokinetic data for glycoproteins modified specifically with this compound is not as extensively documented in the provided context, the principle of using fluorinated sialic acids to improve metabolic stability holds true. The use of 3-fluoro-sialic acid (3FSA) derivatives has been noted for their ability to greatly slow the hydrolysis of the sialoside bond due to the electron-withdrawing nature of the fluorine atom near the anomeric carbon. nih.gov Although the enzymatic transfer of 3FSA by sialyltransferases can be challenging, its incorporation into glycoproteins offers a potential avenue for creating more robust and longer-lasting biotherapeutics. nih.gov

| Fluorinated Sialic Acid Analog | Glycoprotein | Observed Effect | Mechanism | Reference |

| 7-fluoro-sialic acid | α1-antitrypsin | Enhanced circulatory half-life | Increased resistance to sialidase cleavage | nih.govresearchgate.net |

| 3-fluoro-sialic acid | General Glycoproteins | Increased stability of the sialoside bond | Inductive destabilization of the oxocarbenium ion-like transition state during hydrolysis | nih.gov |

Furthermore, studies on the metabolic glycoengineering of mesenchymal stem cells (MSCs) with a 3-fluoro-N-acetylneuraminic acid derivative (3F-Neu5Ac) have shown that this modification can influence cell behavior, such as increasing migration and adhesion. nih.gov While not directly a pharmacokinetic study in the traditional sense, it highlights that the incorporation of fluorinated sialic acids into cell surface glycoproteins can have significant biological consequences, which could have downstream effects on the persistence and distribution of cell-based therapies.

Molecular Probes and Research Tool Applications

Use as Mechanistic Probes for Carbohydrate-Processing Enzymes

N-Acetyl-3-fluoro-neuraminic acid has been instrumental in probing the mechanisms of carbohydrate-processing enzymes, particularly sialidases (also known as neuraminidases). nih.gov These enzymes are responsible for cleaving terminal sialic acid residues from glycoconjugates, a process involved in numerous physiological and pathological events. nih.govwikipedia.org The fluorine atom at the C-3 position renders the glycosidic bond more resistant to enzymatic hydrolysis.

By introducing this modified sialic acid into biological systems, researchers can study the kinetics and structural requirements of sialidases. The resistance of the fluorinated compound to cleavage allows for the trapping of enzyme-substrate complexes, providing valuable insights into the catalytic mechanism. For instance, studies have utilized difluoro-sialic acids as mechanism-based inhibitors to understand the function of sialidases. nih.gov

Application in Glycan-Protein Interaction Studies

Sialic acids at the termini of glycan chains are critical for a multitude of recognition events, including cell adhesion, immune responses, and pathogen binding. nih.govfrontiersin.org this compound serves as a valuable tool for dissecting these glycan-protein interactions.

By incorporating this fluorinated analog into synthetic glycans or cell-surface glycoconjugates, researchers can assess the impact of the C-3 hydroxyl group on binding affinities and specificities. This approach helps to delineate the precise molecular interactions that govern the recognition of sialylated ligands by proteins such as lectins and antibodies. For example, understanding how the fluorine substitution affects binding to viral hemagglutinin can provide insights into the mechanisms of viral entry. drugbank.com

Development as Inhibitors for Specific Enzymatic Pathways

Beyond its role as a probe, this compound and its derivatives have been developed as inhibitors of specific enzymatic pathways. Its structural similarity to Neu5Ac allows it to enter metabolic pathways and be converted into an active form, such as a nucleotide sugar analog. nih.gov This active form can then act as a competitive or mechanism-based inhibitor of enzymes involved in sialic acid metabolism and transfer, such as sialyltransferases.

A notable example is the use of a peracetylated methyl ester form of 3-fluoro-sialic acid (2,4,7,8,9-Penta-O-acetyl-N-acetyl-3-fluoro-b-d-neuraminic acid methyl ester, or 3FS) to inhibit sialylation. nih.gov This compound is metabolized within the cell to CMP-3FS, which then inhibits sialyltransferases, leading to a reduction in sialylated glycans on the cell surface. nih.gov This inhibition of sialylation has been shown to impair processes like tumor cell adhesion and migration. nih.gov

| Inhibitor | Target Enzyme/Pathway | Observed Effect |

| This compound | N-acetylneuraminate lyase | Inhibition of enzyme activity nih.gov |

| 2,4,7,8,9-Penta-O-acetyl-N-acetyl-3-fluoro-b-d-neuraminic acid methyl ester (3FS) | Sialyltransferases | Reduction of sialylated glycans nih.gov |

Utility in Glycomic Profiling and Glycosylation Pathway Analysis

Glycomic profiling, the comprehensive analysis of all glycans in a biological system, can be significantly enhanced by the use of metabolic inhibitors like this compound derivatives. By selectively perturbing the sialylation pathway, researchers can gain a deeper understanding of the roles of specific glycan structures.

When cells are treated with inhibitors like 3FS, the resulting changes in the N-glycome can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov This allows for the identification of specific glycan structures that are dependent on sialylation. For instance, studies have shown that treatment with 3FS leads to a decrease in sialylated complex and hybrid N-glycans. nih.gov This approach provides a powerful method for dissecting the intricate glycosylation pathways and understanding the functional consequences of altered glycosylation in various biological contexts, including disease states. nih.gov

Structure Activity Relationship Sar Studies

Correlating Stereochemistry at C3 (Axial vs. Equatorial) with Biological Activity

The stereochemistry of the fluorine atom at the C3 position of the sialic acid scaffold is a crucial determinant of inhibitory activity. Research into 2,3-difluoro-sialic acids has demonstrated that the orientation of the fluorine atom—whether axial or equatorial—significantly impacts the compound's ability to inhibit sialidases. nih.gov

Studies have shown that analogs with an axial fluorine at the C3 position exhibit substantially greater inhibitory potency against bacterial sialidases, in some cases up to 100-fold better, compared to their counterparts with an equatorial fluorine at the same position. nih.gov The synthesis of 3-fluorosialic acids often yields the desired axial substitution, a configuration that appears to be more favorable for enzyme inhibition. nih.govacs.org This preference for the axial orientation suggests that it allows for more optimal interactions within the enzyme's active site, thereby enhancing its inhibitory effect.

Effects of Modifications at C5, C8, and C9 on Inhibitory Potency and Selectivity

Modifications to the N-acetyl group at C5 and the glycerol (B35011) side chain at C8 and C9 of the 3-fluorosialic acid structure have been systematically explored to understand their impact on inhibitory potency and selectivity. nih.govacs.orgresearchgate.net

C5 Modifications: The N-acetamide group at the C5 position has been a key target for modification. In mammalian cells, replacing the natural acetamide (B32628) with a carbamate (B1207046) group has been shown to increase metabolic conversion by CMP-sialic acid synthase (CMAS), leading to higher intracellular concentrations of the active CMP-sialic acid derivative and thus enhanced inhibitory potency. acs.orgacs.org The general order of inhibitory potency for C5 derivatives in mammalian systems is: carbamate > S-thiocarbamate > thiourea (B124793) > urea (B33335) > amide. acs.org However, this trend does not directly translate to bacterial systems. In nontypeable Haemophilus influenzae (NTHi), C5-amide derivatives are more potent inhibitors than the corresponding C5-carbamates, indicating that the enzymes in the NTHi lipooligosaccharide (LOS) sialylation pathway are less tolerant of modifications to the sialic acid scaffold. nih.govresearchgate.net This highlights an opportunity for developing selective inhibitors that target bacterial pathways over mammalian ones.

C8 and C9 Modifications: Alterations to the glycerol side chain (C7-C9) are tolerated to some extent. nih.gov Small modifications at the C9 position, such as the introduction of an azido (B1232118) group, have been shown to increase inhibitory activity against bacterial sialidases. nih.gov However, the C8 position appears to be much less amenable to modification. nih.govresearchgate.net Truncating the glycerol side chain has been observed to reduce the inhibitory capacity of sialic acid inhibitors in a length-dependent manner. researchgate.net This suggests that the full glycerol side chain contributes significantly to the recognition and activity of these inhibitors. nih.govacs.org

| Position | Modification | Effect on Inhibitory Potency | Target System | Reference |

|---|---|---|---|---|

| C5 | Carbamate derivatives | Increased potency | Mammalian cells | acs.orgacs.org |

| Amide derivatives | Increased potency | Nontypeable Haemophilus influenzae (NTHi) | nih.govresearchgate.net | |

| C8 | General modifications | Not well tolerated, decreased potency | NTHi | nih.govresearchgate.net |

| C9 | Azido modification | Increased potency | Bacterial sialidases | nih.gov |

| Small modifications | Tolerated to some extent | NTHi | nih.govresearchgate.net | |

| Glycerol Side Chain (C7-C9) | Truncation | Reduced potency | General | researchgate.net |

Influence of Fluorination Position on Enzyme Binding and Catalysis

The introduction of a fluorine atom at the C3 position of sialic acid is a key feature for its function as a sialylation inhibitor. acs.orgnih.gov Fluorine's high electronegativity and small size allow it to act as a powerful electronic mimic of the hydroxyl group it replaces, while being unable to serve as a hydrogen bond donor. This substitution significantly alters the electronic properties of the anomeric center, which is critical for the enzymatic cleavage of the glycosidic bond by sialidases.

The position and stereochemistry of the fluorine atom are paramount. As established, an axial fluorine at C3 is more effective for inhibition than an equatorial one. nih.gov This specific orientation likely places the electronegative fluorine atom in a position within the enzyme's active site where it can destabilize the transition state of the natural substrate's hydrolysis. Sialidases operate via a catalytic mechanism that involves the formation of a transient oxocarbenium ion-like transition state. The electron-withdrawing nature of the axial C3-fluoro group is thought to destabilize this positively charged intermediate, thereby halting the catalytic process and inhibiting the enzyme. The synthesis of these compounds often involves a chemoenzymatic strategy where a neuraminic acid lyase (NAL) catalyzes the reaction between a modified mannosamine (B8667444) and fluoropyruvate to afford the 3-fluorosialic acid with the desired axial fluorine substitution. nih.govacs.org

Computational and Theoretical Studies

Molecular Dynamics Simulations of Compound-Enzyme Complexes

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of N-Acetyl-3-fluoro-neuraminic acid, MD simulations would be employed to study its interaction with target enzymes, such as viral or human neuraminidases. These simulations provide a dynamic picture of the binding process, revealing conformational changes in both the ligand and the enzyme's active site upon complex formation.

While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the public literature, the methodology has been widely applied to similar fluorinated sialic acid analogs and their complexes with neuraminidase. nih.gov For instance, simulations of other fluorinated sialic acids with H5N1 influenza neuraminidase have been run for up to 100 nanoseconds to assess the stability of the protein-ligand complex. nih.gov Such studies typically analyze metrics like Root Mean Square Deviation (RMSD) to evaluate the conformational stability of the complex and Root Mean Square Fluctuation (RMSF) to identify the flexibility of individual amino acid residues in the enzyme's active site. nih.gov

Binding Free Energy Calculations (e.g., MM-PBSA)

To quantify the binding affinity of this compound to its target enzyme, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are often used. nih.gov This technique calculates the binding free energy by combining the molecular mechanics energies of the system with a continuum solvation model. nih.gov It is a popular end-point method that balances computational cost and accuracy, making it valuable for drug design and molecular recognition studies. nih.gov

The binding free energy (ΔG_bind) is typically decomposed into several components:

ΔE_vdw : van der Waals energy

ΔE_elec : Electrostatic energy

ΔG_pol : Polar solvation energy

ΔG_nonpol : Non-polar solvation energy

| Energy Component | Description |

| ΔE_vdw | Represents the short-range attractive and repulsive van der Waals forces. |

| ΔE_elec | The electrostatic interactions between the ligand and the protein. |

| ΔG_pol | The energy required to transfer the molecule from a vacuum to the solvent. |

| ΔG_nonpol | The energy associated with creating a cavity in the solvent for the molecule. |

| ΔG_bind (MM-PBSA) | The total binding free energy, indicating the affinity of the ligand. |

Density Functional Theory (DFT) for Conformational and Electronic Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations are instrumental in determining its preferred three-dimensional conformation, charge distribution, and other electronic properties. This information is critical for understanding how the molecule will be recognized by an enzyme's active site. nih.gov

DFT can be used to generate a Ramachandran-like plot for the molecule's dihedral angles, identifying low-energy, stable conformations. nih.gov The introduction of a highly electronegative fluorine atom at the C-3 position is expected to significantly alter the electronic properties and potentially the conformational preferences of the pyranose ring compared to the parent Neu5Ac. DFT analysis can precisely quantify these effects, including changes in bond lengths, bond angles, and partial atomic charges.

While detailed DFT studies on the conformational landscape of this compound are not widely published, foundational computed properties are available from chemical databases.

Table of Computed Properties for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈FNO₉ |

| Molecular Weight | 327.26 g/mol |

| XLogP3 | -3.4 |

| Hydrogen Bond Donor Count | 7 |

| Hydrogen Bond Acceptor Count | 10 |

| Rotatable Bond Count | 7 |

| Exact Mass | 327.09655931 Da |

| Topological Polar Surface Area | 177 Ų |

Data sourced from PubChem.

These computed descriptors provide a baseline for more advanced theoretical studies and are essential inputs for creating accurate parameters for molecular docking and dynamics simulations.

Docking Studies and Virtual Screening for Inhibitor Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). indexcopernicus.com This method is fundamental in drug discovery for predicting the binding mode and affinity of potential inhibitors. researchgate.netnih.gov For this compound, docking studies would be performed to model its interaction within the active site of an enzyme like influenza neuraminidase. indexcopernicus.commdpi.com

The goal of docking is to place the this compound molecule into the neuraminidase active site in a way that maximizes favorable interactions and minimizes energy. The active site of neuraminidase is highly conserved and contains a triad (B1167595) of arginine residues (Arg118, Arg292, Arg371) that form strong salt bridges with the carboxylate group of sialic acid. mdpi.com A successful docking pose would show the carboxylate group of the fluoro-derivative interacting with this arginine triad, while other functional groups form hydrogen bonds with surrounding residues.

Docking studies on various sialic acid analogs have identified key interactions within the active site that are crucial for inhibition. nih.gov Virtual screening campaigns often use docking to test large libraries of compounds against a protein target to identify potential new inhibitors. researchgate.netmdpi.com In the case of this compound, docking would serve to:

Predict its binding conformation within the neuraminidase active site.

Estimate its binding affinity through a scoring function.

Compare its binding mode to that of the natural substrate (Neu5Ac) and other known inhibitors like Zanamivir and Oseltamivir.

Provide a rational basis for its inhibitory activity, particularly the role of the C-3 fluorine atom in mediating interactions.

Studies have shown that even small modifications to the sialic acid scaffold can significantly impact binding, and docking provides a powerful first step in evaluating these effects before undertaking more complex simulations or experiments. nih.govmdpi.com

Future Directions in N Acetyl 3 Fluoro Neuraminic Acid Research

Advancements in Stereoselective Synthesis Methodologies

The biological activity of Neu5Ac3F is highly dependent on its stereochemistry. Therefore, developing efficient and highly stereoselective synthetic methods is a primary focus of ongoing research. Early synthetic routes often suffered from low yields and the formation of multiple stereoisomers, necessitating tedious purification steps.

Recent advancements have centered on enzyme-catalyzed approaches, which offer high stereoselectivity. For instance, N-acetylneuraminate lyase (NAL) has been used in chemoenzymatic methods to condense N-acetylmannosamine (ManNAc) with pyruvate (B1213749) derivatives. nih.govacs.org However, the chemical epimerization of N-acetylglucosamine (GlcNAc) to ManNAc can be inefficient and environmentally taxing. nih.gov

Future research is directed towards:

Engineered Enzymes: Developing mutant versions of NAL and other aldolases with enhanced substrate specificity for fluorinated pyruvates and improved stereocontrol. acs.org

Whole-Cell Biocatalysis: Utilizing engineered microorganisms to produce Neu5Ac3F directly from simple carbon sources, thus streamlining the process and reducing costs. nih.govresearchgate.net

Novel Chemical Strategies: Exploring new chemical ligation and cycloaddition strategies to form the sialic acid backbone with precise stereochemical control. wayne.edu This includes the use of chiral auxiliaries and catalysts to direct the stereochemical outcome of key bond-forming reactions.

| Synthetic Approach | Advantages | Challenges | Future Research Focus |

| Chemoenzymatic Synthesis | High stereoselectivity due to enzymatic catalysis. nih.govacs.org | Inefficient chemical steps, potential for enzyme inhibition by substrates or products. nih.gov | Engineering enzymes for improved efficiency and substrate scope. acs.org |

| Whole-Cell Biocatalysis | Potentially more cost-effective and environmentally friendly. researchgate.net | Complex metabolic engineering required, potential for low yields due to cellular toxicity. | Optimizing metabolic pathways and host strains for higher productivity. |

| Chemical Synthesis | High versatility for creating diverse analogs. wayne.edu | Often requires multiple protection and deprotection steps, can lead to stereoisomeric mixtures. | Development of novel stereoselective catalysts and reaction methodologies. |

Elucidation of Novel Enzymatic and Biological Targets

The fluorine atom in Neu5Ac3F significantly impacts its interaction with enzymes and binding proteins. While it is a known inhibitor of some sialidases and sialyltransferases, its full range of biological targets remains to be explored. acs.orgnih.govnih.gov

Future research will focus on:

Broad-Spectrum Enzyme Profiling: Systematically screening Neu5Ac3F against a wide array of sialic acid-metabolizing enzymes, including all known human sialyltransferases and sialidases, to create a comprehensive interaction map.

Identification of Novel Binding Proteins: Employing chemical proteomics approaches, such as affinity-based protein profiling, to identify previously unknown cellular proteins that bind to Neu5Ac3F. This could reveal new roles for sialic acids in cellular signaling and other processes.

In Vivo Target Validation: Utilizing advanced cellular and animal models to confirm the biological relevance of newly identified targets and to understand how inhibition of these targets by Neu5Ac3F affects physiological and pathological processes. For example, a fluorinated sialic acid mimetic has been shown to suppress tumor growth by modulating the immune response. nih.gov

| Target Class | Known Interactions | Future Research Goals |

| Sialidases (Neuraminidases) | Inhibition of viral and bacterial sialidases. nih.gov | Characterize inhibitory activity against all human neuraminidases (NEU1, NEU2, NEU3, NEU4). |

| Sialyltransferases | Inhibition of various sialyltransferases, leading to reduced cell surface sialylation. nih.govnih.gov | Determine the specific inhibitory profiles against the 20 human sialyltransferases. |

| Siglecs and Other Lectins | Potential for altered binding to sialic acid-binding immunoglobulin-like lectins (Siglecs) and other lectins. | Quantify binding affinities to the full panel of human Siglecs and other relevant lectins. |

| Novel Binding Proteins | Largely unknown. | Identify and characterize new protein targets using chemical proteomics. |

Development of Advanced Glycobiology Probes and Research Tools

The unique properties of Neu5Ac3F make it an excellent scaffold for the development of sophisticated probes to study glycobiology. The fluorine atom can serve as a sensitive NMR probe or a handle for further chemical modification.

Future directions in this area include:

Metabolic Labeling and Imaging: Developing per-O-acetylated and methyl-esterified forms of Neu5Ac3F that can readily penetrate cells. nih.gov Once inside, these compounds are processed by cellular enzymes and incorporated into glycoconjugates, allowing for the visualization and tracking of sialylated molecules. nih.gov

Click Chemistry-Enabled Probes: Synthesizing derivatives of Neu5Ac3F containing bioorthogonal handles, such as azides or alkynes. acs.org These probes can be incorporated into cellular glycans and then specifically tagged with reporter molecules (e.g., fluorophores, biotin) via click chemistry, enabling a wide range of applications in imaging and proteomics.

Radiolabeled Tracers: The development of radiolabeled versions of Neu5Ac3F, for instance with Technetium-99m (99mTc), for use in non-invasive imaging techniques like positron emission tomography (PET) to monitor changes in sialylation in vivo, particularly in the context of cancer. researchgate.net

Exploration of New Glycosylation Modulation Strategies

Altering cellular glycosylation patterns with small molecules is a powerful strategy to study the function of glycans and to potentially develop new therapeutic agents. Neu5Ac3F is a prime candidate for such endeavors due to its ability to interfere with sialylation. nih.gov

Future research will explore:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Acetyl-3-fluoro-neuraminic acid, and how can fluorination efficiency be optimized?

- Methodological Answer : Fluorinated sialic acid analogs are typically synthesized via enzymatic aldolase reactions. N-Acetyl-D-neuraminic acid (NeuNAc) aldolase can catalyze the condensation of fluorinated D-mannosamine derivatives with pyruvate. For C3 fluorination, precursors like 3-fluoro-D-mannosamine are used. Optimization involves adjusting reaction pH (6.5–7.5), temperature (37°C), and substrate molar ratios to enhance yield. Fluorination efficiency can be monitored using NMR to track incorporation rates .

Q. What analytical techniques are critical for validating the structure and purity of this compound in research settings?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : , , and NMR are essential for confirming fluorination position and stereochemistry. For example, NMR chemical shifts between -120 to -220 ppm are typical for C3-fluorinated sialic acids .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) ensures accurate molecular weight verification.

- Chromatography : Reverse-phase HPLC with UV/Vis or fluorescence detection validates purity. Use C18 columns and acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) for optimal separation .

Q. What safety protocols should be followed when handling fluorinated neuraminic acid derivatives in laboratory experiments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use N95 masks if handling powdered forms .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., TFA).

- Waste Disposal : Segregate fluorinated waste according to institutional guidelines for halogenated compounds. Consult Safety Data Sheets (SDS) for spill management .

Advanced Research Questions

Q. How do fluorination patterns at the C3 position influence the enzymatic activity of neuraminidases or sialyltransferases?

- Methodological Answer : Fluorine’s electronegativity alters the transition-state stabilization in enzyme-substrate interactions. For neuraminidases, C3 fluorination reduces hydrolysis rates due to steric hindrance and electronic effects. Use kinetic assays (e.g., fluorogenic 4-MU-Neu5Ac substrate) to measure and . Compare wild-type vs. mutant enzymes to isolate steric vs. electronic contributions .

Q. What strategies can resolve contradictions in biological activity data between in vitro and cell-based studies for this compound?

- Methodological Answer : Discrepancies often arise from differences in cellular uptake or metabolic stability.

- Uptake Analysis : Use radiolabeled (e.g., ) or fluorescently tagged analogs to quantify intracellular accumulation.

- Metabolic Stability : Perform LC-MS/MS to track degradation products in cell lysates. Adjust experimental media (e.g., serum-free conditions) to minimize extracellular enzyme interference .

Q. How can isotopic labeling or advanced NMR techniques enhance metabolic tracking of fluorinated sialic acid analogs?

- Methodological Answer :

- Isotopic Labeling : Incorporate at the carboxyl group or in the acetamido moiety for tracing metabolic incorporation into glycoconjugates.

- Dynamic Nuclear Polarization (DNP)-NMR : Enhances sensitivity for low-abundance metabolites in complex biological matrices. Pair with -edited HSQC for selective detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.